

Unveiling the Stereochemistry and Technical Profile of Methyl 7,15-dihydroxydehydroabietate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 7,15-dihydroxydehydroabietate
Cat. No.:	B599964

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of **Methyl 7,15-dihydroxydehydroabietate**, a diterpenoid of interest to researchers, scientists, and drug development professionals. This document clarifies the distinct stereoisomers of this compound, their identifying CAS numbers, and summarizes the currently available technical data.

Chemical Identification and Stereoisomers

Methyl 7,15-dihydroxydehydroabietate exists as at least two distinct stereoisomers, a crucial detail for accurate research and development. The stereochemistry at the C-7 position significantly impacts the compound's three-dimensional structure and potentially its biological activity. The two primary isomers are:

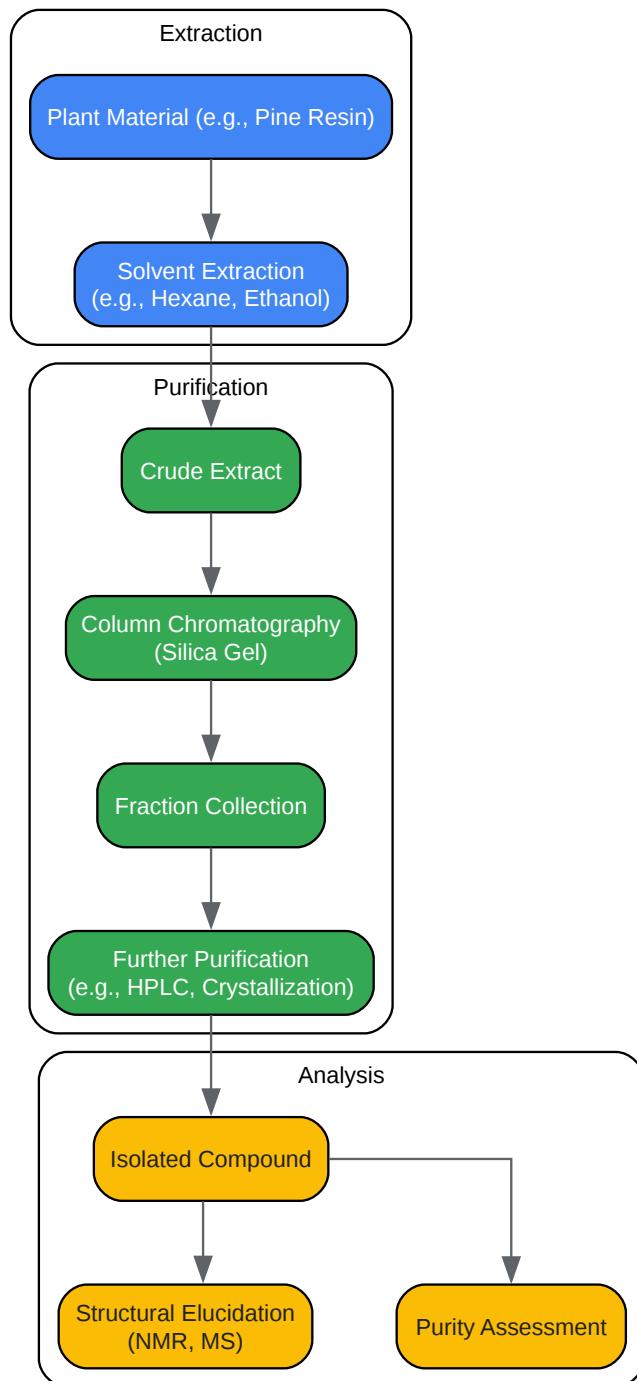
- Methyl 7 β ,15-dihydroxydehydroabietate: Identified by the CAS number 107752-10-3.
- Methyl 7 α ,15-dihydroxydehydroabietate: Identified by the CAS number 155205-65-5.

It is imperative for researchers to specify the exact stereoisomer and corresponding CAS number in all studies and publications to ensure clarity and reproducibility.

Physicochemical Properties

While detailed experimental data for both isomers remains limited in publicly accessible literature, the fundamental physicochemical properties can be summarized.

Property	Value
Molecular Formula	C ₂₁ H ₃₀ O ₄
Molecular Weight	346.46 g/mol
Stereoisomers	7 β and 7 α
CAS Number (7 β isomer)	107752-10-3
CAS Number (7 α isomer)	155205-65-5


Synthesis and Isolation

Detailed, peer-reviewed synthesis protocols specifically for **Methyl 7,15-dihydroxydehydroabietate** are not extensively documented. However, the general synthesis of dehydroabietic acid derivatives often starts from dehydroabietic acid, a commercially available natural product. The synthesis would likely involve stereoselective hydroxylation at the C-7 position and esterification of the carboxylic acid.

General Experimental Workflow for Diterpenoid Isolation

The isolation of diterpenoids like **Methyl 7,15-dihydroxydehydroabietate** from natural sources, such as pine resin, typically follows a multi-step process. The following diagram outlines a general workflow.

General Diterpenoid Isolation Workflow

[Click to download full resolution via product page](#)

A generalized workflow for isolating diterpenoids.

Biological Activity

Specific biological activity data, such as IC₅₀ or MIC values, for **Methyl 7,15-dihydroxydehydroabietate** isomers are not readily available in the current body of scientific literature. However, the broader class of dehydroabietic acid derivatives has been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.

Potential Signaling Pathways of Dehydroabietic Acid Derivatives

Based on studies of related compounds, dehydroabietic acid derivatives may modulate various cellular signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be investigated for **Methyl 7,15-dihydroxydehydroabietate**.

Hypothetical Signaling Pathway for Dehydroabietic Acid Derivatives

[Click to download full resolution via product page](#)

A potential inflammatory signaling pathway.

Future Research Directions

The lack of detailed technical data for **Methyl 7,15-dihydroxydehydroabietate** highlights a significant gap in the scientific literature. Future research should focus on:

- Stereoselective Synthesis: Development of robust and well-documented protocols for the synthesis of both the 7β and 7α isomers.
- Comprehensive Spectroscopic Analysis: Full characterization of both isomers using modern analytical techniques, including 1D and 2D NMR, high-resolution mass spectrometry, and X-ray crystallography.
- Quantitative Biological Evaluation: Systematic screening of both isomers in a variety of in vitro and in vivo assays to determine their biological activity profiles and quantitative measures such as IC_{50} and EC_{50} values.
- Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by each isomer to understand their therapeutic potential.

Conclusion

Methyl 7,15-dihydroxydehydroabietate represents an area of potential for new discoveries in medicinal chemistry and drug development. The clear distinction between the 7β (CAS: 107752-10-3) and 7α (CAS: 155205-65-5) isomers is fundamental for future research. This technical guide serves as a foundational document, summarizing the current knowledge and outlining the necessary future work to fully characterize and unlock the potential of these compounds.

- To cite this document: BenchChem. [Unveiling the Stereochemistry and Technical Profile of Methyl 7,15-dihydroxydehydroabietate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b599964#what-is-the-cas-number-for-methyl-7-15-dihydroxydehydroabietate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com